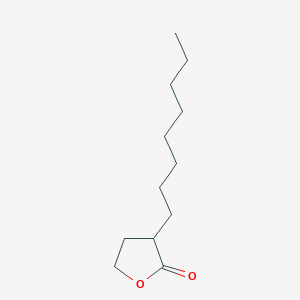

3-Octyloxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

2983-20-2 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3-octyloxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h11H,2-10H2,1H3 |

InChI Key |

AEADGZSTCJUXRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 3-Octyloxolan-2-one

The chemical synthesis of this compound can be achieved through various routes, including conventional multi-step approaches and more advanced stereoselective strategies. Furthermore, the preparation of isotopically labeled analogues is crucial for quantitative analysis in complex matrices.

Conventional Multistep Synthesis Approaches

Traditional chemical synthesis of γ-lactones like this compound often involves multiple steps. While specific multistep syntheses for this compound are not extensively detailed in the provided results, general strategies for γ-lactone synthesis can be inferred. These methods typically involve the formation of a γ-hydroxy carboxylic acid or a related precursor, followed by intramolecular cyclization (lactonization) to form the five-membered oxolan-2-one ring. The octyl side chain is introduced through various carbon-carbon bond-forming reactions.

Preparation of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are essential as internal standards in isotope dilution assays for accurate quantification. imreblank.ch The synthesis of labeled this compound (referred to as γ-dodecalactone in some sources) has been developed for this purpose.

A synthetic approach for carbon-13 labeled γ-lactones utilizes [¹³C₂]-acetic acid as the starting material. acs.org For the synthesis of [¹³C₂]-γ-octalactone, a related γ-lactone, the process involved heating [¹³C₂]-ethyl 2-iodoacetate (B8585797) with 1-heptene (B165124) and copper. acs.org This general strategy can be adapted to produce [¹³C₂]-3-octyloxolan-2-one. The successful incorporation of the carbon-13 atoms is confirmed by mass spectrometry, where the characteristic ring fragment (m/z 85 in the unlabeled lactone) shifts to m/z 87 in the labeled analogue. acs.org

Deuterium-labeled δ-lactones have been synthesized via a three-step route starting from [²H₄]-ethyl 3-bromopropionate. acs.org Although this specific example is for δ-lactones, similar strategies involving deuterated starting materials can be employed for the synthesis of deuterium-labeled γ-lactones like this compound. imreblank.ch The synthesis of stable isotope-labeled 3-acetyldeoxynivalenol (B190510) also demonstrates the feasibility of producing complex labeled molecules for analytical purposes. nih.gov The use of single-cell mass spectrometry with isotopically labeled precursors is an emerging technique to study metabolic pathways at a high resolution. biorxiv.org

| Labeled Compound | Starting Material | Key Reagents/Steps | Analytical Confirmation |

| [¹³C₂]-γ-octalactone | [¹³C₂]-acetic acid | [¹³C₂]-ethyl 2-iodoacetate, 1-heptene, copper, heat | Mass Spectrometry (m/z shift) |

| [²H₃₋₄]-δ-lactones | [²H₄]-ethyl 3-bromopropionic acid | Three-step synthetic route | Mass Spectrometry |

| [d₃]-3-Acetyldeoxynivalenol | Deoxynivalenol | - | Isotopic purity of 94.9% |

Biocatalytic and Biotechnological Production of this compound

Biocatalysis and microbial fermentation offer greener and more sustainable alternatives to chemical synthesis for the production of this compound. These methods often utilize renewable feedstocks like vegetable oils.

Enzymatic Biotransformation of Precursors (e.g., Oleic Acid)

The biotransformation of oleic acid into valuable C8, C9, and C10 bifunctional compounds, including precursors to lactones, has been a subject of significant research. sciepublish.com A key pathway involves the hydration of oleic acid to 10-hydroxystearic acid, a reaction catalyzed by oleate (B1233923) hydratase (OhyA). sciepublish.commdpi.com This intermediate can then be further transformed.

One study demonstrated a one-pot, multi-enzyme cascade for the production of C9 bifunctional chemicals from oleic acid. sciepublish.com This involved four enzymes: oleate hydratase, alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO), and lipase. sciepublish.com The regioselectivity of the BVMO is crucial in determining the final products. sciepublish.com For instance, PpBVMO preferentially produces 9-(nonanoyloxy)nonanoic acid, while PfBVMO yields 11-(octyloxy)-11-oxoundecanoic acid. sciepublish.com

The conversion of oleic acid to γ-dodecalactone (this compound) has been specifically demonstrated in the bacterium Micrococcus luteus. mdpi.com The proposed pathway involves the hydration of oleic acid to 10-hydroxystearic acid, followed by oxidation to 10-ketostearic acid. mdpi.com Subsequent β-oxidation leads to the formation of 4-ketolauric acid, which is then reduced and cyclized to form γ-dodecalactone. mdpi.com

| Precursor | Key Enzyme(s) | Intermediate(s) | Final Product | Organism/System |

| Oleic Acid | Oleate Hydratase (OhyA), ADH, BVMO, Lipase | 10-Hydroxystearic acid, 10-oxostearic acid, esters | C9 and C10 bifunctional compounds | Multi-enzyme cascade |

| Oleic Acid | Oleate Hydratase, ADH, β-oxidation enzymes | 10-Hydroxystearic acid, 10-Ketostearic acid, 4-Ketolauric acid | γ-Dodecalactone | Micrococcus luteus |

Microbial Fermentation Pathways (e.g., yeast strains)

Microbial fermentation is a well-established method for producing a wide array of food and beverage products, as well as valuable chemical compounds. mdpi.com Various microorganisms, including bacteria and yeasts, are employed for these transformations. researchgate.net

While the direct fermentation of this compound by a specific yeast strain is not explicitly detailed in the provided search results, the use of yeasts in flavor production is common. nih.gov Yeast strains, including non-conventional ones like Torulaspora delbrueckii and Saccharomyces bayanus, are known to produce diverse aroma profiles during fermentation. nih.gov The selection of the yeast strain is critical and depends on factors like ethanol (B145695) tolerance, nitrogen requirements, and temperature tolerance. infowine.com

The biotransformation of oleic acid, a common component of fermentation media, by various microbial strains has been investigated. researchgate.net In the context of producing lactones, a two-step process involving bacteria for the initial hydration of fatty acids and yeast for subsequent β-oxidation is a known strategy. mdpi.com However, the use of a single strain capable of performing both steps, such as Micrococcus luteus, is more cost-effective. mdpi.com The enzymes involved in fatty acid synthesis and modification, such as desaturases and elongases, are key targets for metabolic engineering to enhance the production of specific lipids and their derivatives. nih.gov

| Organism Type | General Role in Flavor Production | Specific Example Related to Lactone Precursors |

| Yeast | Production of a wide range of flavor compounds during fermentation. mdpi.comnih.gov | Used in a two-step process with bacteria for β-oxidation of hydrated fatty acids. mdpi.com |

| Bacteria | Can catalyze specific biotransformations of fatty acids. mdpi.com | Micrococcus luteus converts oleic acid to γ-dodecalactone. mdpi.com |

Genetic Engineering for Enhanced Biosynthesis

The de novo biosynthesis of specific lactones such as this compound is not a widely documented natural process. However, the principles of metabolic engineering in microorganisms offer a theoretical pathway for its production. mdpi.com The general strategy involves engineering a host microorganism, such as the yeast Yarrowia lipolytica or the bacterium Escherichia coli, to produce the target molecule from simple carbon sources like glucose. mdpi.comacs.org

This process would require the introduction and optimization of a multi-step biosynthetic pathway. mdpi.com Key stages would include:

Fatty Acid Synthesis: Engineering the host to produce the C12 fatty acid precursor, dodecanoic acid.

Hydroxylation: Introducing a specific hydroxylase enzyme to introduce a hydroxyl group at the C4 position of the fatty acid chain, creating 4-hydroxydodecanoic acid.

Lactonization: The resulting γ-hydroxy acid would then undergo spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the γ-lactone ring. mdpi.com

A significant challenge lies in controlling the regioselectivity of the hydroxylation step to ensure the formation of the 4-hydroxy acid precursor required for this compound, rather than other isomers. The identification and engineering of novel fatty acid-modifying enzymes are crucial for achieving this targeted synthesis. mdpi.com Strategies such as expressing genes from organisms known to produce other lactones or using directed evolution on existing enzymes could be employed to develop a catalyst with the desired specificity. researchgate.netconicet.gov.ar

Table 1: Potential Genetic Engineering Strategies for Lactone Biosynthesis

| Strategy | Description | Key Enzyme Classes | Potential Host Organisms | Reference |

|---|---|---|---|---|

| Heterologous Pathway Expression | Introducing genes from other organisms to construct a novel biosynthetic pathway in a host microbe. | Fatty Acid Synthases, P450 Monooxygenases, Hydroxylases | Saccharomyces cerevisiae, Yarrowia lipolytica, Escherichia coli | mdpi.comresearchgate.net |

| Metabolic Pathway Engineering | Modifying the host's native metabolic pathways to increase the flux towards a desired precursor. This often involves gene knockouts to prevent byproduct formation. | β-oxidation pathway enzymes (e.g., acyl-CoA oxidases) | Yarrowia lipolytica | mdpi.com |

| Enzyme Engineering | Altering an enzyme's structure through site-directed mutagenesis or directed evolution to improve its activity, stability, or specificity for a non-native substrate. | Hydroxylases, Lactonases | Escherichia coli | acs.orgnih.gov |

Reactions and Derivatives of this compound

The chemical reactivity of this compound is dictated by the functional groups present: the cyclic ester (lactone) and the C-H bonds at the alpha-position (C3), which are activated by the adjacent carbonyl group.

Hydrolytic Cleavage of the Lactone Ring

Like all esters, the lactone ring of this compound is susceptible to hydrolysis, which results in the cleavage of the ring to form the corresponding γ-hydroxy acid. This reaction can be catalyzed by either acid or base. wikipedia.orginchem.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in an aqueous solution of sodium hydroxide (B78521), the lactone undergoes rapid and irreversible hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This opens the ring to form the carboxylate salt of 4-hydroxydodecanoic acid. wikipedia.orggoogle.com Subsequent acidification protonates the carboxylate to yield the free hydroxy acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, an equilibrium is established between the lactone and the corresponding γ-hydroxy acid. inchem.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. While the reaction is slower than base-catalyzed hydrolysis, it can be driven to completion by using a large excess of water. inchem.org

Functionalization and Derivatization Reactions

The structure of this compound allows for several functionalization reactions, primarily targeting the alpha-carbon (C3).

Alpha-Alkylation: The hydrogen atom at the C3 position is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce a second substituent at the alpha-position. This provides a route to a wide range of α,α-disubstituted γ-butyrolactones. researchgate.net

Condensation Reactions: The alpha-position can participate in condensation reactions with aldehydes or ketones under basic conditions. This method can be used to synthesize α-alkenyl-γ-butyrolactones, which can then be hydrogenated to yield α-alkyl-γ-butyrolactones. researchgate.net

Radical Reactions: Metal-mediated radical reactions can also be used to form γ-butyrolactones. For instance, the reaction of an olefin (like 1-decene) with a carboxylic acid in the presence of a manganese(III) salt can generate γ-butyrolactone derivatives. google.com While this is a synthetic method, similar principles could theoretically be applied to functionalize the existing lactone structure under specific conditions.

Substitution via Elimination-Addition: Derivatives of α-alkyl-γ-butyrolactones can be synthesized to undergo elimination reactions to form an α-methylene intermediate. This intermediate is a Michael acceptor and can react with nucleophiles to add a new functional group at the α-methyl position. nih.gov

Chemical Equations and Mechanisms of Transformation

Mechanism 1: Base-Catalyzed Hydrolysis of this compound The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone. The tetrahedral intermediate then collapses, cleaving the C-O bond of the ring and forming the carboxylate salt of 4-hydroxydodecanoic acid.

Mechanism 2: Alpha-Alkylation of this compound A strong base (LDA) deprotonates the alpha-carbon (C3) to form a lithium enolate. This nucleophilic enolate then attacks an electrophile (e.g., methyl iodide) in an SN2 reaction to form the α-alkylated product.

Table 2: Summary of Key Reactions

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH(aq), then H3O+ | γ-Hydroxycarboxylic acid | wikipedia.orginchem.orggoogle.com |

| Acid-Catalyzed Hydrolysis | H3O+, Heat | γ-Hydroxycarboxylic acid (in equilibrium) | inchem.org |

| Alpha-Alkylation | 1. LDA, THF, -78°C; 2. R-X (Alkyl Halide) | α-Alkyl-α-octyl-γ-butyrolactone | researchgate.net |

| Aldol Condensation | R-CHO, NaOMe | α-(Alkenyl)-γ-butyrolactone | researchgate.net |

Non Human Biological Contexts and Roles

Natural Occurrence and Distribution in Biological Systems

Fungal and Bacterial Metabolites

3-Octyloxolan-2-one has been reported as a metabolite in various microorganisms. For instance, it is known to be produced by certain species of Streptomyces. nih.gov Fungi, in particular, are recognized for their ability to produce a wide array of secondary metabolites, including various lactones. nih.gov The production of these compounds is often associated with the complex chemical interactions within microbial communities. nih.gov While extensive lists of fungal and bacterial species that produce a wide range of volatile compounds exist, specific documentation pinpointing a broad spectrum of microorganisms that synthesize this compound remains an area of ongoing research. The microbial production of lactones is of significant interest for various industrial applications, leveraging the metabolic capabilities of these organisms. google.com

Presence in Plant Volatile Profiles (e.g., fruits, essential oils)

The compound this compound is a component of the volatile profile of several plants, contributing to their characteristic aroma. It has been identified in fruits such as strawberries, where its concentration can be influenced by ripening processes. researchgate.netmdpi.com Additionally, it is found in the essential oils of various plants. Research has detected its presence in the volatile wood oils of Pinus caribaea var. hondurensis and in the winter Daphne (Daphne odora). nih.govresearchgate.net The occurrence of this compound and other volatile compounds in plants plays a crucial role in their interactions with the environment, including attracting pollinators and defending against herbivores. informaticsjournals.co.innih.gov

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Plant Part/Product |

| Fragaria x ananassa | Strawberry | Fruit |

| Pinus caribaea var. hondurensis | Caribbean Pine | Wood Oil |

| Daphne odora | Winter Daphne | Not specified |

This table is based on available research findings and may not be exhaustive.

Identification in Animal and Food Matrices (e.g., dairy cream, fish)

Beyond its presence in microorganisms and plants, this compound has been identified in various food matrices. Notably, it is a known constituent of dairy products, such as dairy cream. acs.org Its concentration in cream can increase with heat treatment, suggesting the presence of precursors that are converted to the lactone during processing. acs.org The compound has also been reported in lupines. researchgate.net While the search results mention its presence in fish, specific details regarding the fish species or the context of its identification were not extensively available in the provided search results. The presence of lactones like this compound in food contributes significantly to their flavor and aroma profiles.

Table 2: Documented Food and Animal Matrices Containing this compound

| Food/Animal Matrix | Specific Product |

| Dairy | Cream |

| Legumes | Lupines |

This table is based on available research findings and may not be exhaustive.

Biological Pathways of this compound Biosynthesis

The formation of this compound in biological systems involves specific metabolic pathways and enzymatic reactions.

Precursor Utilization in Metabolic Networks

The biosynthesis of γ-lactones, including this compound, typically originates from fatty acids or their derivatives. In microbial systems, hydroxy fatty acids are common substrates. google.com For instance, microorganisms can convert these hydroxy fatty acids into γ-hydroxy alkanoic acids through fermentation processes. google.com These intermediates are then lactonized to form the corresponding γ-lactone. In some cases, the biotransformation of fatty acids can be initiated by cytochrome P450 enzymes, which introduce a hydroxyl group at the C4 position of a carboxylic acid, forming a 4-hydroxy carboxylic acid. google.com This 4-hydroxy acid is the direct precursor to the γ-lactone. In plants, it is suggested that precursors for floral scents, which can include lactones, may be synthesized in the leaves and then transported to the flowers. cirad.fr

Enzymatic Mechanisms in Lactone Formation

The crucial step in the biosynthesis of this compound is the formation of the lactone ring, a process known as lactonization. This intramolecular esterification is often spontaneous under acidic conditions following the formation of the hydroxy acid precursor. google.com However, the initial hydroxylation of the fatty acid chain is an enzyme-catalyzed event. Cytochrome P450 monooxygenases are key enzymes in this process, capable of hydroxylating carboxylic acids to produce 4-hydroxy carboxylic acids. google.com Other enzymatic pathways, such as those involving alcohol dehydrogenases, can also be involved in the synthesis of chiral γ-lactones, where a keto ester is reduced to a hydroxy ester, which then undergoes lactonization. researchgate.net While nature primarily relies on a C-O bond disconnection strategy for lactone synthesis, laboratory-engineered enzymes have been developed that utilize a C-C bond-forming strategy through intramolecular carbene insertions, expanding the potential routes for lactone synthesis. nsf.gov

Biological Impact and Regulatory Mechanisms (Non-Human)

The lactone 5-octyloxolan-2-one, also known as γ-dodecalactone, is a significant volatile organic compound that plays a crucial role in the chemical ecology and sensory qualities of various fruits, most notably strawberries (Fragaria × ananassa). Its biological impact is primarily observed in flavor and aroma development, which is governed by complex genetic and hormonal regulatory mechanisms.

Lactones are a critical class of fatty acid-derived volatile compounds that impart characteristic aromas to many fruits, including peaches, plums, and strawberries. plos.orgfrontiersin.org In strawberries, 5-octyloxolan-2-one (γ-dodecalactone) is one of several lactones that contribute to the fruit's distinctive scent profile. thegoodscentscompany.com While over 350 volatile molecules have been identified in strawberries, lactones like γ-dodecalactone are key contributors to the "lactone-like" and "fruity" sensory impressions. thegoodscentscompany.com

The accumulation of these lactones, including γ-decalactone and γ-dodecalactone, increases as the fruit ripens, reaching maximum levels in fully ripe strawberries. frontiersin.orgresearchgate.net This developmental regulation suggests their importance in signaling fruit maturity to seed dispersers. The presence of γ-dodecalactone is considered of utmost importance in consumer flavor preferences for strawberries. researchgate.net Research has also indicated that γ-dodecalactone can serve as a marker for good color stability in processed strawberry nectar, highlighting its dual role in both flavor and quality retention. researchgate.net

The characteristic aroma of strawberries is a complex blend of different volatile classes. Esters are often the most abundant, but lactones provide essential notes. nih.gov The specific combination and concentration of these compounds, including 5-octyloxolan-2-one, define the unique aroma profile of different strawberry cultivars. thegoodscentscompany.com

The ripening of non-climacteric fruits like strawberries is not dependent on a burst of ethylene (B1197577) but is primarily regulated by the phytohormone abscisic acid (ABA). plos.orgflavscents.com ABA controls numerous aspects of ripening, including color development, softening, and the synthesis of flavor and aroma compounds like lactones. nih.govresearchgate.netresearchgate.net

Studies have identified a MADS-box gene, FaMADS1 , as a negative regulator in the ABA-dependent ripening pathway of strawberries. nih.govmdpi.com Research has confirmed that ABA treatment promotes strawberry ripening while inducing the down-regulation of FaMADS1 expression. nih.govmdpi.com

To investigate the function of FaMADS1, scientists have used a technique called transient gene silencing (RNA interference or RNAi) to reduce its expression in strawberry fruit. The silencing of FaMADS1 was found to accelerate ripening, leading to increased anthocyanin content, reduced firmness, and a significant boost in the production of various aroma compounds. nih.govmdpi.com

Crucially, the levels of 5-octyloxolan-2-one were observed to increase dramatically in FaMADS1-silenced strawberries compared to control fruits, where it was often undetectable. nih.gov This demonstrates that FaMADS1 acts as a repressor of the biosynthetic pathway leading to this lactone.

Further research has shown that the ABA-related transcription factor FaTRAB1 can actively bind to the promoter region of the FaMADS1 gene. nih.gov This interaction results in the decreased expression of FaMADS1. These findings suggest a regulatory cascade where ABA promotes the binding of FaTRAB1 to the FaMADS1 promoter, which in turn inhibits FaMADS1 expression. The resulting low level of the FaMADS1 protein relieves the repression on downstream aroma-related genes, leading to the synthesis and accumulation of compounds like 5-octyloxolan-2-one during ripening. nih.govmdpi.com

Interactive Data Table: Aroma Compounds in FaMADS1-Silenced Strawberry Fruit

The following table details the relative abundance of key aroma compounds in control (CK) versus FaMADS1-RNAi (transiently silenced) strawberry fruit. The data illustrates the significant increase in 5-octyloxolan-2-one upon the downregulation of FaMADS1. Data sourced from Lu et al. (2023). nih.gov

| Compound | Class | Control (CK) Relative Abundance | FaMADS1-RNAi Relative Abundance | Change |

| 5-octyloxolan-2-one | Lactone | 0.000 | 0.608 | Significant Increase |

| Methyl hexanoate | Ester | 0.000 | 0.404 | Significant Increase |

| Octyl butyrate | Ester | 0.000 | 0.071 | Significant Increase |

| 4-Methoxy-2,5-dimethylfuran-3-one (DMMF) | Ketone | 0.000 | 0.336 | Significant Increase |

| Octanoic acid | Acid | 0.000 | 0.046 | Significant Increase |

Environmental Presence and Dynamics

Detection and Sources in Environmental Compartments

3-Octyloxolan-2-one is a naturally occurring compound found in a variety of plants, fruits, and microorganisms. It is recognized as a volatile organic compound that contributes to the characteristic aroma of many natural products. Research has identified its presence in several species.

For instance, the compound has been detected in fruits such as apricots (Prunus armeniaca), strawberries (Fragaria sp.), and red jujube. tandfonline.comvigon.comresearchgate.netfishersci.es Its role in the ripening process of strawberries has been noted, where its levels can increase as the fruit matures. tandfonline.comfishersci.eseuropa.eu Beyond fruits, it is a component of the volatile oils of plants like Daphne odora and Echinophora platyloba. epa.govcharite.de

Microorganisms are also significant natural sources. This compound has been identified as a metabolite produced by fungi, including Taiwanofungus camphoratus and bacteria of the genus Streptomyces. epa.govcharite.de It is also considered a fungal and bacterial metabolite more broadly. charite.de Interestingly, it has also been found in humans, though its metabolic origin is a subject of ongoing research. charite.de

| Kingdom | Species/Group | Reference |

|---|---|---|

| Plantae | Apricot (Prunus armeniaca) | vigon.com |

| Plantae | Strawberry (Fragaria sp.) | tandfonline.comfishersci.eseuropa.eu |

| Plantae | Red Jujube (Ziziphus jujuba) | researchgate.net |

| Plantae | Daphne odora | epa.gov |

| Fungi | Taiwanofungus camphoratus | charite.de |

| Bacteria | Streptomyces sp. | epa.gov |

The pleasant, fruity-peach aroma of this compound has led to its widespread use in several industries, creating potential pathways for its release into the environment. nih.gov It is a significant component in the flavor and fragrance industry. europa.eunih.gov

Key industrial applications include:

Flavor Additive : It is used to impart fruity and creamy notes to a range of products, including dairy, beverages, and fruit preparations. europa.eu

Fragrance Component : The compound is utilized in cosmetics, perfumes, and other personal care products for its soft, sweet, and persistent scent. nih.goveuropa.eu

Odor Masking Agent : It can be employed to mask undesirable odors in various formulations. thegoodscentscompany.com

Anthropogenic release can occur during its manufacture, formulation into end-products, and through the use and disposal of these consumer goods, primarily entering the environment via wastewater streams. europa.euacs.org

Environmental Fate and Degradation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence and ultimate fate.

Abiotic Transformation Processes (e.g., hydrolysis, phototransformation)

Abiotic processes, which are non-biological in nature, play a role in the transformation of this compound.

Hydrolysis : As a lactone (a cyclic ester), the stability of its ring structure is pH-dependent. In aqueous environments, it exists in an equilibrium with its corresponding open-chain form, 4-hydroxydodecanoic acid. acs.org This hydrolysis reaction is favored in neutral to basic conditions, suggesting that in many natural waters, the compound will not persist indefinitely in its lactone form. acs.orgnih.gov Conversely, acidic conditions tend to favor the stable, closed-ring lactone structure. acs.org

Phototransformation : In the atmosphere, chemical compounds can be degraded by reacting with photochemically generated hydroxyl (OH) radicals. Model-based estimations for this compound predict a relatively rapid atmospheric oxidation. The estimated atmospheric half-life, based on reaction with OH radicals, is approximately 0.768 days (assuming a 12-hour day). mdpi.com This indicates that atmospheric phototransformation is a significant degradation pathway for any portion of the compound that volatilizes. mdpi.com While direct phototransformation in water is possible for some chemicals, specific studies on this compound in aquatic systems are not widely available.

Biotic Degradation Mechanisms (e.g., biodegradation in water, soil, sediment)

Biodegradation by microorganisms is a primary pathway for the removal of this compound from the environment.

Computational models, such as the BIOWIN™ module of the EPI Suite™, predict that this compound is readily biodegradable. mdpi.com The model estimates an ultimate biodegradation timeframe of approximately 3.2 weeks and a primary biodegradation timeframe of about 4.1 days. mdpi.com

Experimental studies with related microorganisms and compounds support this prediction. The yeast Yarrowia lipolytica has been shown to not only produce but also degrade similar lactones, utilizing them as a carbon source through metabolic pathways like β-oxidation. tandfonline.com Similarly, the bacterium Micrococcus luteus can biotransform oleic acid into γ-dodecalactone. The ability of microorganisms to both synthesize and metabolize this compound underscores its role in natural biogeochemical cycles. A study on a structurally similar lactone also demonstrated significant biodegradation (71% in 28 days) in activated sludge, further suggesting that this class of compounds is susceptible to microbial degradation in water and soil environments. nih.gov

Bioaccumulation and Environmental Transport

The potential for this compound to accumulate in organisms and move between environmental compartments is governed by its physicochemical properties.

Bioaccumulation : The tendency of a chemical to accumulate in living organisms can be estimated using the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). The estimated Log Kow for this compound is approximately 3.55. mdpi.com Based on this, model-based estimates predict a Log BCF of around 2.009, which corresponds to a BCF value of approximately 102 L/kg. mdpi.com This BCF value is significantly below the thresholds (typically >2000 or >5000) that trigger high concern for bioaccumulation. Therefore, this compound is not expected to significantly bioaccumulate in aquatic organisms. europa.eumdpi.com

Environmental Transport : The movement of the compound is influenced by its volatility and its tendency to adsorb to soil and sediment.

Adsorption : The soil adsorption coefficient (Koc) indicates how a chemical partitions between soil/sediment and water. The estimated Log Koc for this compound is 2.861 (Koc ≈ 726 L/kg), which suggests it will have moderate mobility in soil, with some tendency to adsorb to organic matter in soil and sediment. mdpi.com

Volatilization : The Henry's Law Constant for this compound is estimated to be around 9.90 x 10⁻⁴ atm-m³/mole. mdpi.com This value indicates that volatilization from water surfaces is an expected and potentially significant transport process. mdpi.com Once in the atmosphere, it is subject to the rapid phototransformation described previously.

| Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.55 | Moderate lipophilicity | mdpi.com |

| Bioconcentration Factor (BCF) | ~102 L/kg wet-wt | Low bioaccumulation potential | mdpi.com |

| Atmospheric Oxidation Half-Life | 0.768 Days | Not persistent in atmosphere | mdpi.com |

| Ready Biodegradability | Yes (Predicted) | Not persistent in water/soil | mdpi.com |

| Log Koc (Soil Adsorption Coefficient) | 2.861 | Moderate mobility in soil | mdpi.com |

| Henry's Law Constant | 9.90 x 10⁻⁴ atm-m³/mole | Expected to volatilize from water | mdpi.com |

Advanced Analytical Techniques for 3 Octyloxolan 2 One Analysis

Chromatographic Separation Methods

Chromatographic techniques are the cornerstone for the analysis of 3-Octyloxolan-2-one, enabling its separation from other volatile and non-volatile compounds. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography (GC) Coupled Techniques

Due to its volatility, this compound is ideally suited for analysis by gas chromatography. nih.gov This technique separates vaporized compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the definitive identification and quantification of this compound. nih.govnih.gov In this technique, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for the compound. nih.gov

Qualitative Analysis: Qualitative identification is achieved by comparing the retention time and the mass spectrum of an unknown peak with those of an authentic this compound standard. The mass spectrum of γ-dodecalactone is characterized by a prominent fragment ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the pentagonal lactone ring structure and is considered a key identifier. nih.gov

Quantitative Analysis: For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte. researchgate.net Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification method that has been successfully applied to lactones, including γ-dodecalactone. nih.gov This approach involves adding a known amount of an isotopically labeled version of the analyte (e.g., a deuterated standard) to the sample as an internal standard, which corrects for any sample loss during preparation and analysis. nih.govresearchgate.net

Research has detailed specific GC-MS methods for analyzing γ-dodecalactone produced via biotransformation. nih.gov The table below summarizes typical instrument parameters used in such an analysis.

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 6890N | nih.gov |

| Column | Supelco SPB-1 capillary column | nih.gov |

| Column Temperature Program | Initial 150°C, ramp to 210°C at 4°C/min, hold at 210°C | nih.gov |

| Injector Temperature | 260°C | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (Agilent 5973N) | nih.gov |

| MS Ion Source | Electron Impact (EI) at 70 eV | nih.gov |

| MS Source Temperature | 230°C | nih.gov |

For highly complex samples such as environmental extracts or food products, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. researchgate.net This technique uses two columns with different stationary phases (e.g., non-polar followed by semi-polar) connected by a modulator. researchgate.net The modulator traps, refocuses, and re-injects small fractions from the first column into the second, faster column, resulting in a highly detailed, structured two-dimensional chromatogram. researchgate.netresearchgate.net

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers high-speed data acquisition, GCxGC becomes an exceptionally powerful tool for both targeted and non-targeted screening. researchgate.nettesisenred.net Research has successfully applied GCxGC-TOF-MS to identify γ-dodecalactone in complex matrices like biosolid samples and fruit volatiles, where co-elution would be a significant issue in conventional one-dimensional GC. researchgate.netresearchgate.netuwaterloo.ca

| Parameter | Condition | Reference |

|---|---|---|

| First Dimension (1D) Column | Non-polar (e.g., BPX5) | researchgate.net |

| Second Dimension (2D) Column | Polar/Semi-polar (e.g., BPX50) | researchgate.net |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | researchgate.netresearchgate.net |

| Application | Analysis of complex volatile profiles in biosolids and fruit | researchgate.netresearchgate.net |

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)- and (S)-γ-dodecalactone. These enantiomers often possess distinct sensory properties and their relative ratio can indicate the origin (natural vs. synthetic) of a flavor or fragrance. bibliotekanauki.plpan.olsztyn.pl Chiral gas chromatography is the primary technique for separating and quantifying these enantiomers. chromatographyonline.comacs.org

This separation is achieved using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. csic.esgcms.cz Studies have developed and optimized enantioselective GC-MS methods to resolve the enantiomers of γ-dodecalactone in various matrices, including butter, margarine, and peach juice. chromatographyonline.comacs.orgnih.gov In dairy products, for instance, (R)-γ-dodecalactone is the predominant form. acs.orgnih.gov In contrast, a racemic mixture (a 1:1 ratio of R and S enantiomers) often indicates a synthetic origin. acs.org

The table below presents an optimized temperature program for the enantioselective GC separation of γ-lactones.

| Parameter | Condition | Reference |

|---|---|---|

| Application | Enantioselective analysis of γ- and δ-lactones in peach juice | chromatographyonline.com |

| GC Column | Chirasil-β-Dex (or similar cyclodextrin-based chiral phase) | csic.esoup.com |

| Temperature Program | 0°C for 0.5 min, then 0-90°C at 80°C/min, 90-195°C at 8.1°C/min, 195-230°C at 15°C/min, hold at 230°C for 2 min | chromatographyonline.com |

| Total Analysis Time | 19 min | chromatographyonline.com |

| Limit of Detection (LOD) for (R)-γ-dodecalactone | 0.053 ppb (ng/g) | chromatographyonline.com |

| Limit of Quantification (LOQ) for (R)-γ-dodecalactone | 0.071 ppb (ng/g) | chromatographyonline.com |

Research has also determined the odor detection thresholds for the individual enantiomers, finding that (R)-dodecalactone has a significantly lower threshold (8 µg/L) than its (S) counterpart, making it sensorially more potent. acs.org

Liquid Chromatography (LC) Applications

While gas chromatography is the dominant technique for the direct analysis of volatile lactones, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), plays a critical role in the analysis of related compounds and in preparative applications. nih.govscientificlabs.co.uk

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. google.com While less common for the direct analysis of the volatile this compound itself, HPLC is invaluable for several related applications:

Analysis of Precursors: The biotechnological production of γ-dodecalactone often starts from non-volatile precursors like 10-hydroxystearic acid. nih.gov HPLC is used to monitor the concentration of these precursors and other non-volatile components in the fermentation broth. nih.govresearchgate.net

Preparative Separation: Chiral HPLC is used on a preparative scale to resolve racemic precursors of γ-dodecalactone. ebi.ac.uk For example, diastereomeric esters of the precursor can be separated by preparative HPLC, and subsequent hydrolysis yields the optically pure enantiomers. This is crucial for synthesizing enantiomerically pure standards and for studying the biological activity of each enantiomer.

The table below outlines a general set of conditions for a potential HPLC analysis of a precursor to this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.gov |

| Column | ODS (C18) | nih.gov |

| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water gradient | csic.es |

| Detector | UV (for chromophoric precursors) or Refractive Index (RI) | nih.gov |

| Application | Quantification of non-volatile precursors or related compounds in a reaction mixture | nih.govresearchgate.net |

HPLC-High Resolution Mass Spectrometry (HPLC-HRMS)

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for the analysis of this compound. measurlabs.comnih.gov This technique combines the separation capabilities of HPLC with the high mass accuracy and sensitivity of HRMS, enabling precise identification and quantification. measurlabs.comnih.gov

HPLC-HRMS is particularly valuable for analyzing complex samples, such as food and beverage extracts, where numerous compounds are present. measurlabs.comnih.gov The high resolution of the mass spectrometer allows for the differentiation of this compound from other co-eluting compounds with similar retention times but different elemental compositions. nih.gov Ultra-high-performance liquid chromatography (UHPLC) systems can be employed to achieve more robust separations. nih.gov

Commonly, reversed-phase chromatography is used for the separation, with a C18 column being a popular choice. massbank.eu The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to improve ionization. massbank.euarxiv.org The mass spectrometer is often an Orbitrap or a time-of-flight (TOF) analyzer, which provides the necessary mass accuracy for confident identification. arxiv.org Electrospray ionization (ESI) is a frequently used ionization source for this type of analysis. massbank.euarxiv.org

Table 1: Exemplary HPLC-HRMS Parameters for Lactone Analysis

| Parameter | Description | Source |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | C18 Reversed-Phase | massbank.eu |

| Mobile Phase | Water with 0.1% formic acid (A) and Methanol with 0.1% formic acid (B) | massbank.eu |

| Gradient | 1-100% B in 10 minutes | massbank.eu |

| Flow Rate | 200 µL/min | massbank.eu |

| Ionization Source | Electrospray Ionization (ESI) | massbank.euarxiv.org |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap | massbank.euarxiv.org |

| Ion Mode | Positive | massbank.euarxiv.org |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and detection of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural determination of organic molecules like this compound. emerypharma.commsu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's structure. emerypharma.comazooptics.comuan.mx

In the ¹H NMR spectrum of this compound, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the various protons provide a wealth of structural information. emerypharma.com For instance, the protons on the carbon adjacent to the ester oxygen will appear at a different chemical shift than the protons on the octyl chain. google.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons. uan.mx

Table 2: ¹H NMR Data for cis-3-Octyloxolan-2-one (Whiskey Lactone)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Source |

| H-4' (CH₃) | 0.91 | t | 7.3 | mdpi.com |

| H-4 (CH₃) | 1.00 | d | 7.0 | mdpi.com |

| H-2', H-3' (CH₂) | 1.29-1.40 | m | - | mdpi.com |

| CH₂ | 1.45-1.54 | m | - | mdpi.com |

| H-2 | 2.20 | dd | 3.8, 16.8 | google.com |

| H-3 | 2.51-2.64 | m | - | google.com |

| H-2 | 2.70 | dd | 7.8, 16.8 | google.com |

| H-5 | 4.40-4.48 | m | - | google.com |

Note: The numbering of the protons may vary depending on the specific literature source.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. iastate.edu Different ionization methods can be employed depending on the desired information.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nd.eduwaters.com This results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. nd.eduwaters.com The fragmentation pattern is highly reproducible and can be used to identify the compound by comparing it to a spectral library. ymdb.ca For γ-lactones like this compound, a common fragment ion is observed at m/z 85, corresponding to the lactone ring after the loss of the alkyl side chain. massbank.eujeol.com

Chemical Ionization (CI) is a "soft" ionization technique that produces less fragmentation than EI. nd.eduwaters.com In CI, a reagent gas is ionized, which then transfers a proton to the analyte molecule, resulting in a protonated molecular ion ([M+H]⁺). waters.com This is useful for confirming the molecular weight of the compound. waters.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. iastate.edu An ion of interest, such as the molecular ion or a specific fragment ion, is selected and then fragmented further to obtain more detailed structural information. iastate.edunih.gov This technique enhances selectivity and is particularly useful for analyzing complex mixtures. nih.gov

Table 3: Mass Spectrometry Data for γ-Lactones

| Ionization Mode | Key Fragment Ions (m/z) | Description | Source |

| Electron Ionization (EI) | 85 | Base peak for many γ-lactones, representing the butenolide moiety. | massbank.eujeol.com |

| Chemical Ionization (CI) | [M+H]⁺ | Protonated molecular ion, provides molecular weight information. | waters.com |

| Tandem MS (MS/MS) of [M+H]⁺ | Varies | Daughter ions provide specific structural details. For γ-dodecalactone, fragments at 97, 95, and 83 are significant. | massbank.eu |

Sample Preparation and Enrichment Methodologies

Effective sample preparation is critical for the successful analysis of this compound, especially when it is present at low concentrations or in complex matrices.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient technique for extracting volatile and semi-volatile compounds like this compound from a sample's headspace. mdpi.comresearchgate.net A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where the analytes partition onto the fiber. mdpi.comresearchgate.net The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties like ionic strength and pH. nih.govscielo.br For lactone analysis, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often used. frontiersin.org Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. scielo.br HS-SPME is widely used for the analysis of aroma compounds in food and beverages. nih.govnih.gov

Table 4: Typical HS-SPME Parameters for Lactone Extraction

| Parameter | Description | Source |

| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS), 85 µm | frontiersin.org |

| Extraction Temperature | 50-60 °C | scielo.brfrontiersin.org |

| Extraction Time | 30-45 minutes | scielo.brfrontiersin.org |

| Sample Matrix Modification | Addition of salt (e.g., NaCl or KCl) to increase ionic strength and enhance analyte volatility. | scielo.br |

| Desorption | Thermal desorption in GC inlet. | mdpi.com |

Solvent Extraction and Cleanup Procedures

Solvent extraction is a conventional method for isolating this compound from liquid or solid samples. organomation.com The choice of solvent is critical and depends on the polarity of the analyte and the sample matrix. researchgate.net Common solvents for extracting lactones from alcoholic beverages include dichloromethane (B109758) and various mixtures of diethyl ether and pentane. researchgate.net

Following extraction, a cleanup step is often necessary to remove interfering compounds from the extract. thermofisher.comnih.gov This is particularly important for complex matrices like food or biological samples. thermofisher.comnih.gov Solid-phase extraction (SPE) is a widely used cleanup technique. mdpi.commdpi.com The extract is passed through a cartridge containing a solid sorbent that retains either the analyte or the interferences. For lactone analysis, sorbents like Florisil or styrene-divinylbenzene may be employed. nih.gov The purified extract can then be concentrated and analyzed by GC or HPLC. epa.gov

Table 5: Solvent Extraction and Cleanup Parameters

| Step | Parameter | Description | Source |

| Extraction Solvent | Dichloromethane, Diethyl ether/pentane mixtures | Chosen based on analyte polarity and sample matrix. | researchgate.net |

| Extraction Technique | Liquid-liquid extraction, Accelerated Solvent Extraction (ASE) | ASE uses elevated temperature and pressure for faster extraction. | organomation.comthermofisher.com |

| Cleanup | Solid-Phase Extraction (SPE) | Removes interfering compounds. | mdpi.commdpi.com |

| SPE Sorbent | Florisil, Styrene-divinylbenzene (SDB), C18 | Selection depends on the nature of interferences. | researchgate.netnih.gov |

| Final Analysis | GC-MS, HPLC-MS | After concentration of the purified extract. | nih.govepa.gov |

Stable Isotope Dilution Assays (SIDA) for Quantitation

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique in mass spectrometry, renowned for its high accuracy and precision. The methodology hinges on the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the target analyte—in this case, this compound—where one or more atoms (commonly ¹²C or ¹H) have been replaced with a heavier stable isotope (such as ¹³C or ²H). uni-muenchen.denucleosyn.com This SIL-IS is chemically and physically almost identical to the naturally occurring analyte. uni-muenchen.de Consequently, it behaves nearly identically during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response. uni-muenchen.derestek.com Quantification is achieved by measuring the ratio of the response of the native analyte to the known concentration of the added SIL-IS. uni-muenchen.de

While literature specifically detailing the synthesis of a ¹³C- or ²H-labeled this compound standard is not prevalent, the methodology has been robustly established for structurally similar compounds, particularly other lactones. A notable study established SIDA methods for the reliable quantitation of nine different lactones in a complex food matrix. acs.org This research outlined the novel synthesis of five carbon-13-labeled γ-lactones and four deuterium-labeled δ-lactones, demonstrating a viable pathway for creating the necessary standards for compounds like this compound. acs.org The analysis was performed using comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC–TOF–MS), a powerful technique for separating and identifying volatile compounds in intricate samples. acs.org The principles from this study are directly applicable to the development of a validated SIDA method for this compound.

Table 1: Examples of Lactones Quantified Using SIDA with Corresponding Labeled Standards acs.org

| Analyte (Lactone) | Labeled Internal Standard |

| γ-Octalactone | [¹³C₅]-γ-Octalactone |

| γ-Nonalactone | [¹³C₅]-γ-Nonalactone |

| γ-Decalactone | [¹³C₅]-γ-Decalactone |

| γ-Undecalactone | [¹³C₅]-γ-Undecalactone |

| γ-Dodecalactone | [¹³C₅]-γ-Dodecalactone |

| δ-Octalactone | [²H₄]-δ-Octalactone |

| δ-Nonalactone | [²H₄]-δ-Nonalactone |

| δ-Decalactone | [²H₄]-δ-Decalactone |

| δ-Dodecalactone | [²H₄]-δ-Dodecalactone |

Chemometric Approaches for Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.netdiva-portal.org In the analysis of volatile profiles, where a single sample can yield data on hundreds of compounds, chemometric tools are indispensable for identifying patterns, classifying samples, and pinpointing key marker compounds that might otherwise be obscured within the vast dataset. ijras.orgplos.org Techniques such as multivariate statistical analysis and principal component analysis allow researchers to move beyond simple univariate comparisons and interpret the holistic chemical signature of a sample. ijras.orgmdpi.com

Multivariate Statistical Analysis of Volatile Profiles

Multivariate statistical analysis simultaneously considers multiple variables to understand the relationships and structures within a dataset. researchgate.net In the context of volatile compound analysis, this approach is critical for discriminating between samples based on their complete volatile profile. mdpi.com Supervised pattern recognition methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are particularly powerful. researchgate.netmdpi.com PLS-DA is used to model the relationship between the volatile profile (X variables) and a predefined sample classification (Y variables), such as origin or quality. diva-portal.org

A key output from a PLS-DA model is the Variable Importance in Projection (VIP) score. The VIP score estimates the importance of each variable in the projection, and a common threshold for significance is a VIP value greater than 1.0. researchgate.netresearchgate.net By ranking compounds based on their VIP scores, researchers can identify the specific volatiles, potentially including this compound, that are most influential in differentiating between sample groups. mdpi.com

Table 2: Example of Differentiating Volatile Compounds Identified by PLS-DA and VIP Scores in Amomum Species Analysis mdpi.com

| Compound | VIP Score | Classification |

| Linalool | > 1.5 | Terpenoid |

| (Z)-2-Decenal | > 1.5 | Aldehyde |

| Nitroethane | > 1.5 | Other |

| (E)-2-Octenal | > 1.5 | Aldehyde |

| Cineole | > 1.5 | Terpenoid |

| (D)-Limonene | > 1.5 | Terpenoid |

Applications of Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a fundamental, unsupervised multivariate technique used for dimensionality reduction and exploratory data analysis. wikipedia.orgxlstat.com It transforms a large set of correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs), while retaining most of the original data's variance. humusoft.czbuiltin.comgeeksforgeeks.org The primary goal of PCA is to reveal the internal structure of the data in an unbiased way, making it ideal for visualizing natural groupings, patterns, and outliers among samples. researchgate.netmdpi.com

Table 3: Example of Variance Explained by Principal Components in a Volatile Profile Analysis researchgate.net

| Principal Component | Individual Variance Explained (%) | Cumulative Variance Explained (%) |

| PC1 | 66.5% | 66.5% |

| PC2 | 22.9% | 89.4% |

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations for 3-Octyloxolan-2-one

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT could be employed to determine optimized geometry, electronic properties such as HOMO-LUMO energy gaps, and spectroscopic features. However, no specific DFT studies dedicated to this compound have been identified.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While these methods can provide highly accurate results for molecular systems, no published research applying ab initio calculations to this compound could be located.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses a long alkyl chain, MD simulations would be invaluable for exploring its conformational landscape and understanding how it might fold or interact with its environment. At present, there are no available MD simulation studies for this compound.

Computational Studies of Biological Interactions (Non-Human)

Understanding how a molecule interacts with biological targets is crucial for many applications. Computational docking and simulation can predict the binding affinity and mode of interaction between a small molecule and a protein.

Simulations of this compound binding to enzymes could reveal potential biological activities. Such studies would model the interactions at the active site of an enzyme, providing insights into binding affinity and specificity. A review of the literature did not yield any studies on the simulation of enzyme-substrate binding for this compound.

Protein-Ligand Interaction Modeling

A comprehensive review of scientific literature and chemical databases indicates a lack of specific studies focused on the protein-ligand interaction modeling of this compound. Research endeavors to elucidate the binding modes and affinities of this specific lactone with protein targets have not been published. Therefore, detailed research findings, including specific binding energy values or key interacting amino acid residues for this compound, are not available at present.

In the absence of specific data, this section will outline the theoretical principles and computational methodologies that would be employed to study such interactions. Protein-ligand interaction modeling is a crucial component of computational chemistry and drug discovery, aiming to predict and analyze how a small molecule (the ligand), such as this compound, binds to a macromolecular target, typically a protein. hilarispublisher.comcomputabio.com This process is fundamental to understanding potential biological activity and mechanism of action. nih.gov

The primary computational techniques used for this purpose are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation and position of a ligand within a protein's binding site. nih.goviaanalysis.com An algorithm samples numerous possible conformations (poses) of the ligand and ranks them using a scoring function, which estimates the binding affinity. hilarispublisher.comnih.gov The result is a model of the protein-ligand complex, highlighting potential key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. iaanalysis.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and detailed view of the complex. hilarispublisher.com This technique simulates the movement of every atom in the protein-ligand system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and a more rigorous calculation of binding free energy. diva-portal.org

Binding Affinity Calculation: A key output of these modeling studies is the binding affinity, often expressed as the dissociation constant (Kd) or Gibbs free energy of binding (ΔG). bmglabtech.comnih.gov Lower binding energy values typically indicate a stronger and more stable interaction between the ligand and the protein. nih.gov Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or alchemical free energy calculations are often used to estimate these values from simulation data. nih.govacs.org

Were such studies to be conducted on this compound, the data would likely be presented in a format similar to the illustrative table below.

Interactive Data Table: Illustrative Docking Results for a Hypothetical Protein Target

This table is representative of data that would be generated from molecular docking studies. No actual experimental or computational data for this compound is currently available.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Enzyme A | - | - | - |

| Receptor B | - | - | - |

| Transporter C | - | - | - |

Industrial Applications and Technological Advancements Non Medical

Flavor and Fragrance Industry Applications

Gamma-octalactone (B87194) is a key ingredient in the flavor and fragrance industry due to its characteristic sweet, creamy, and coconut-like aroma and taste. pellwall.comchemicalbull.com It is found naturally in various fruits like peaches, apricots, and plums, as well as in other foods and beverages. ecostore.com

Flavoring Agent in Food and Beverage Formulations

As a flavoring agent, 3-Octyloxolan-2-one is utilized to impart or enhance creamy, milky, and fatty notes in a wide array of food and beverage products. alibaba.com Its stability and ability to mimic the flavor profile of cream make it a valuable component in dairy-like products, confections, and baked goods. alibaba.com The U.S. Food and Drug Administration (FDA) classifies gamma-octalactone as a Generally Recognized As Safe (GRAS) substance for use as a flavoring agent in food. alibaba.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also concluded that it poses no safety concern at current intake levels when used as a flavoring agent. nih.gov

Specific applications in food formulations include: perfumerflavorist.com

Dairy and Chocolate: It enhances the creamy character of milk chocolate flavors. perfumerflavorist.com

Baked Goods and Cereals: It is effective in cereal flavors and can be used in pizza dough and bread flavors. perfumerflavorist.com

Savory Products: It can be a finishing touch in ham flavors and enhances the profile of various seafood flavors. perfumerflavorist.com

The following table outlines suggested levels of use for gamma-octalactone in different flavor applications:

| Food/Flavor Category | Suggested Use Level (ppm) | Effect |

| Cereal | 500 | Effective in cereal flavors |

| Milk Chocolate | 200 | Enhances creamy character |

| Cream | 400 | Works well with delta-decalactone |

| Hazelnut | 80 | Rounds out nut flavors |

| Coconut | 5000 | Can be the main lactone |

| Guava | 50 | Softens the impact of other lactones |

| Mango | 1000 | Provides a counterpoint to harsh notes |

| Ham | 20 | Enhances the flavor profile |

| Seafood | 50 | Enhances all seafood flavors |

Data sourced from Perfumer & Flavorist. perfumerflavorist.com

Fragrance Component in Perfumery and Consumer Products

In the fragrance industry, this compound is prized for its sweet, coconut-like, and creamy scent. pellwall.comchemicalbull.com It is a versatile ingredient used in various perfume compositions and scented consumer products. Its excellent tenacity, despite a relatively low boiling point, makes it a lasting note in fragrances. pellwall.comthegoodscentscompany.com

Key uses in perfumery include: pellwall.comthegoodscentscompany.comhekserij.nl

Floral Fragrances: It is incorporated into heavy floral scents such as gardenia, tuberose, and hyacinth. pellwall.comthegoodscentscompany.com

Fruit Accords: It is used to create notes of fig, coconut, tropical fruits, apricot, and peach. hekserij.nl

Coumarin (B35378) Substitute: It can act as a modifier or substitute for coumarin in fragrance types like Fougères and lavenders. pellwall.comthegoodscentscompany.com

Gourmand Compositions: Its creamy and sweet character makes it suitable for gourmand fragrances. fraterworks.com

The typical usage of gamma-octalactone in perfume compounds ranges from 0.020% to a maximum of 1.600%. perfumersworld.com It is primarily considered a heart to base note in perfumes. hekserij.nl

Chemical Intermediate and Industrial Uses

Beyond its direct use in flavors and fragrances, this compound serves as a chemical intermediate and shows potential for other industrial applications.

Role in Organic Synthesis

This compound, as a lactone, can participate in various chemical reactions, making it a useful intermediate in organic synthesis. Lactones are cyclic esters and can be hydrolyzed to the corresponding hydroxy carboxylic acid. This reactivity allows for the synthesis of other complex molecules. While specific, large-scale synthetic pathways starting from this compound are not extensively detailed in the provided search results, its classification as a bulk drug intermediate by some suppliers suggests its role as a starting material in the synthesis of more complex chemical structures, potentially for pharmaceuticals or other specialty chemicals. echemi.com The synthesis of various substituted lactones is an active area of research in organic chemistry, indicating the importance of these structures as building blocks. orgsyn.orgorganic-chemistry.org

Potential in Material Science and Preservation Systems

The field of materials science involves the study of the structure, properties, and processing of materials to develop new and improved products. wikipedia.org While direct applications of this compound in material science are not prominently documented, the broader class of lactones is relevant. For instance, lactones can be used in the synthesis of polyesters through ring-opening polymerization, a key process in creating biodegradable polymers. The properties of the resulting polymer can be tuned by the choice of the lactone monomer.

In terms of preservation, the antimicrobial properties of certain lactones are of interest. While the provided information does not specify this for this compound, related compounds are studied for such effects. The chemical stability of lactones also contributes to their potential use in various formulations where long shelf-life is required. Further research is needed to fully explore the potential of this compound in these areas.

Conclusion and Future Research Perspectives

Synthesis and Production Innovations

While general methods for the synthesis of 3-alkyl-γ-butyrolactones exist, such as the alkylation of γ-butyrolactone enolates, specific and optimized synthetic routes for 3-Octyloxolan-2-one have not been reported. Future research should focus on developing efficient and stereoselective synthetic pathways. The use of modern catalytic methods could provide access to enantiomerically pure forms of the compound, which is crucial for studying its biological activities. researchgate.net Innovations in this area could also lead to more cost-effective and environmentally friendly production methods.

Comprehensive Understanding of Biological Function

The biological role of this compound remains uninvestigated. However, other 3-substituted γ-lactones have shown a range of biological activities. researchgate.net Future research should aim to screen this compound for potential antimicrobial, antifungal, or other pharmacological properties. researchgate.net Understanding its interaction with biological targets, such as enzymes or receptors, could reveal novel applications in medicine or agriculture.

Environmental Impact Assessment and Mitigation

The environmental fate of this compound is unknown. Studies on the biodegradability and potential toxicity of this compound are essential to ensure its safe use and disposal. researchgate.netntis.gov Research should investigate its persistence in soil and water, as well as its potential for bioaccumulation. researchgate.netntis.gov Understanding these environmental parameters is crucial before any large-scale industrial application can be considered.

Advancements in Analytical Characterization

Detailed analytical data for this compound is currently unavailable. The development of robust analytical methods for its detection and quantification is a necessary first step for any further research. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be essential for its analysis in various matrices. researchgate.netrsc.org Furthermore, advanced spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy would be vital for the unambiguous structural elucidation and differentiation from its isomers. umn.edu

Synergistic Computational-Experimental Research

In the absence of extensive experimental data, computational modeling presents a powerful tool to predict the properties and potential functions of this compound. researchgate.netresearchgate.net Quantum chemical calculations can be used to estimate its physicochemical properties, spectroscopic signatures, and reactivity. researchgate.net Molecular docking studies could predict its binding affinity to various biological targets. These computational predictions can then guide and streamline future experimental investigations, creating a synergistic research approach that could accelerate the understanding of this lesser-known lactone.

Q & A

Q. What are the optimal synthetic pathways for producing 3-Octyloxolan-2-one with high purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of precursor molecules under controlled conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF) and catalysts (e.g., p-toluenesulfonic acid) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

- Validation : Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of spectroscopic methods ensures accurate structural confirmation:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | CDCl₃ solvent, 400–600 MHz | Assign proton and carbon environments |

| FT-IR | 4000–400 cm⁻¹ range | Identify carbonyl (C=O) and ether (C-O) groups |

| Mass Spectrometry | ESI or EI ionization | Confirm molecular ion peak (m/z) and fragmentation patterns |

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.

- Analytical Monitoring : Use HPLC or GC-MS to quantify degradation products. Report degradation kinetics (e.g., Arrhenius plots) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Address discrepancies through:

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations).

- Error Analysis : Check for solvent impurities, calibration errors, or instrumental drift.

- Literature Benchmarking : Cross-reference with analogous oxolan-2-one derivatives (e.g., 3-(2-Hydroxyethyl)oxolan-2-one) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Implement a tiered approach:

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) using human cell lines.

- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.

- Controls : Include positive controls (e.g., aspirin for COX-2) and vehicle controls (DMSO) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer : Apply quantum mechanical and molecular dynamics methods:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., protein active sites) using AutoDock Vina .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Standardize protocols by:

- Detailed Documentation : Specify reaction times, temperatures, and equipment (e.g., Schlenk line for moisture-sensitive steps).

- Batch Analysis : Share raw spectral data and chromatograms in supplementary materials.

- Collaborative Validation : Partner with independent labs to replicate results .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory results in reaction yield optimization?

- Methodological Answer : Use statistical tools and factorial design:

Q. What methodologies validate the proposed reaction mechanisms for this compound formation?

- Methodological Answer : Combine experimental and computational approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.